

Mycobacterium Tuberculosis-IN-5 as a potential novel anti-TB agent

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Compound of Interest

Compound Name: *Mycobacterium Tuberculosis-IN-5*

Cat. No.: B15568355

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MTB-IN-5: A Potential Novel Anti-Tuberculosis Agent

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

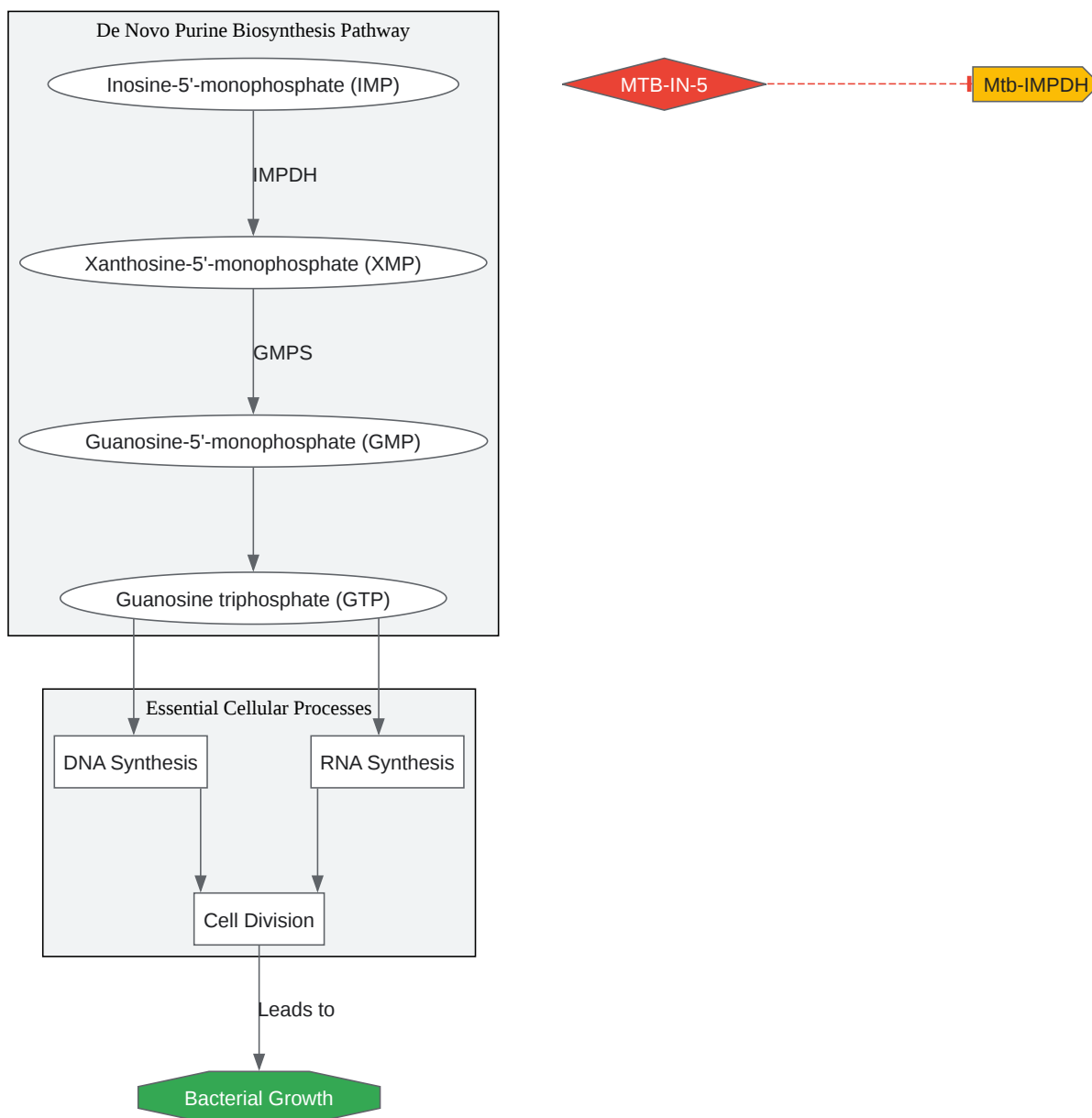
Tuberculosis (TB), caused by the resilient pathogen *Mycobacterium tuberculosis* (Mtb), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The imperative for novel anti-TB agents with unique mechanisms of action is therefore undeniable. This document provides a comprehensive technical overview of MTB-IN-5, a novel investigational compound demonstrating promising preclinical activity against *M. tuberculosis*. MTB-IN-5 is a synthetic small molecule belonging to the isoquinolinesulfonyl-piperazine class of compounds, which has shown potent bactericidal activity against both replicating and non-replicating Mtb.

Mechanism of Action

MTB-IN-5 is a potent and selective inhibitor of Inosine-5'-monophosphate dehydrogenase (IMPDH) in *Mycobacterium tuberculosis*. IMPDH is a crucial enzyme in the de novo biosynthesis of guanine nucleotides, which are essential for DNA and RNA synthesis, and consequently, for the survival of the bacterium. The inhibition of Mtb-IMPDH by MTB-IN-5

depletes the intracellular pool of guanine nucleotides, leading to the cessation of essential cellular processes and ultimately, bacterial cell death. The selectivity of MTB-IN-5 for the mycobacterial enzyme over the human homologue is a key attribute, suggesting a favorable therapeutic window.^[1]

Signaling Pathway



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Caption: Hypothetical signaling pathway illustrating the inhibition of Mtb-IMPDH by MTB-IN-5.

Preclinical Data

The preclinical evaluation of MTB-IN-5 has demonstrated its potential as a promising anti-TB candidate. The following tables summarize the key quantitative data obtained from in vitro and in vivo studies.

In Vitro Activity

Compound	MIC against Mtb H37Rv (μM)	IC50 against Mtb-IMPDH (μM)
MTB-IN-5	0.78	0.15
Isoniazid	0.28	N/A
Rifampicin	0.12	N/A
Ethambutol	8.0	N/A
MIC: Minimum Inhibitory Concentration		
IC50: Half-maximal inhibitory concentration		
N/A: Not Applicable		

Cytotoxicity

Compound	CC50 against Vero cells (μM)	Selectivity Index (SI = CC50/MIC)
MTB-IN-5	> 100	> 128
Isoniazid	> 200	> 714
Rifampicin	> 150	> 1250
CC50: Half-maximal cytotoxic concentration		

In Vivo Efficacy in a Murine Model

Treatment Group (dose)	Bacterial Load in Lungs (log10 CFU) at Day 28
Vehicle Control	6.5 ± 0.3
MTB-IN-5 (25 mg/kg)	4.2 ± 0.4
Isoniazid (25 mg/kg)	3.8 ± 0.3
CFU: Colony Forming Units	

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of MTB-IN-5 against *M. tuberculosis* H37Rv is determined using the Microplate Alamar Blue Assay (MABA).^[2]

Materials:

- *M. tuberculosis* H37Rv
- Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80.
- MTB-IN-5 stock solution (in DMSO)
- Sterile 96-well microplates
- Alamar Blue reagent
- 10% Tween 80 solution

Protocol:

- A culture of *M. tuberculosis* H37Rv is grown to mid-log phase (OD600 of 0.4-0.6).

- The bacterial culture is diluted to a final concentration of approximately 1×10^5 CFU/mL in Middlebrook 7H9 broth.
- Serial two-fold dilutions of MTB-IN-5 are prepared in the 96-well plates, with final concentrations ranging from 100 μ M to 0.048 μ M.
- 100 μ L of the diluted bacterial suspension is added to each well containing the compound.
- The plates are sealed and incubated at 37°C for 7 days.
- After incubation, 20 μ L of Alamar Blue and 12.5 μ L of 10% Tween 80 are added to each well.
- The plates are re-incubated for 24 hours.
- The MIC is defined as the lowest concentration of the compound that prevents a color change from blue (no growth) to pink (growth).[2]

Cytotoxicity Assay

The cytotoxicity of MTB-IN-5 is assessed against a mammalian cell line (e.g., Vero, an African green monkey kidney epithelial cell line) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4]

Materials:

- Vero cells
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- MTB-IN-5 stock solution (in DMSO)
- MTT solution (5 mg/mL in PBS)
- DMSO

Protocol:

- Vero cells are seeded in a 96-well plate at a density of 1×10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
- The culture medium is replaced with fresh medium containing serial dilutions of MTB-IN-5 (e.g., from 200 µM to 0.1 µM).
- The plates are incubated for another 48 hours.
- After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for 4 hours.
- The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
- The absorbance is measured at 570 nm using a microplate reader.
- The half-maximal cytotoxic concentration (CC₅₀) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.[5]

In Vivo Efficacy in a Murine Tuberculosis Model

The in vivo efficacy of MTB-IN-5 is evaluated in a BALB/c mouse model of chronic tuberculosis infection.[6][7]

Materials:

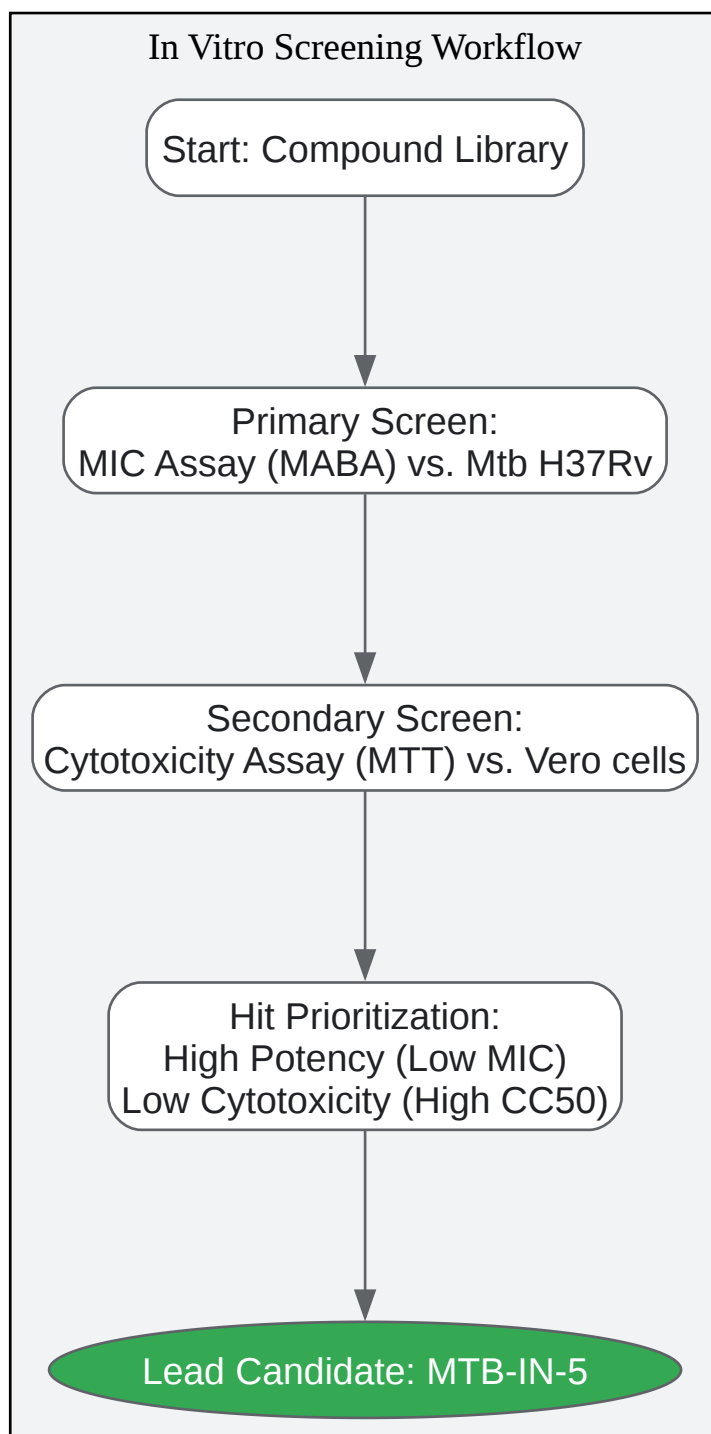
- Female BALB/c mice (6-8 weeks old)
- M. tuberculosis H37Rv
- Aerosol exposure system
- MTB-IN-5 formulation for oral gavage
- Isoniazid (positive control)
- Vehicle control

Protocol:

- Mice are infected with a low-dose aerosol of *M. tuberculosis* H37Rv to deliver approximately 50-100 CFU to the lungs.[8]
- The infection is allowed to establish for 4 weeks to develop into a chronic phase.
- Mice are then randomized into treatment groups: vehicle control, MTB-IN-5 (e.g., 25 mg/kg), and isoniazid (e.g., 25 mg/kg).
- Treatments are administered daily via oral gavage for 28 days.
- At the end of the treatment period, mice are euthanized, and the lungs and spleens are aseptically removed.
- The organs are homogenized, and serial dilutions of the homogenates are plated on Middlebrook 7H11 agar.
- The plates are incubated at 37°C for 3-4 weeks, after which the colony-forming units (CFU) are counted.
- The efficacy of the treatment is determined by the reduction in the bacterial load (log10 CFU) in the organs of treated mice compared to the vehicle control group.[6]

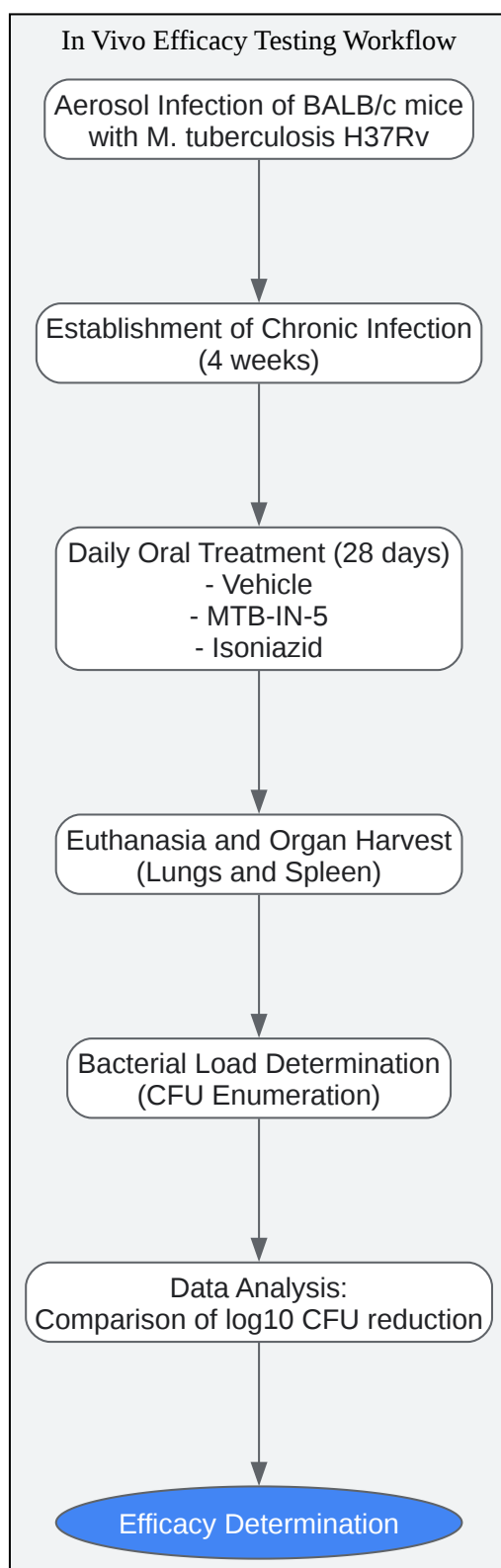
Visualizations

Experimental Workflows



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Caption: Workflow for the in vitro screening and selection of MTB-IN-5.



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Caption: Workflow for the in vivo efficacy testing of MTB-IN-5 in a murine model.

Conclusion

The preclinical profile of MTB-IN-5, characterized by its potent in vitro activity against M. tuberculosis, favorable selectivity index, and significant in vivo efficacy, underscores its potential as a novel anti-TB agent. Its distinct mechanism of action, targeting the essential enzyme IMPDH, offers the prospect of activity against drug-resistant strains of Mtb. Further investigation, including comprehensive pharmacokinetic and toxicology studies, is warranted to advance MTB-IN-5 towards clinical development as a much-needed new therapeutic option for tuberculosis.

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